5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine
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Overview
Description
1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine typically involves the formation of the imidazo[1,5-a]pyridine ring system followed by functionalization at the 7-position. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-7-carboxylic acid, while reduction may yield 7-methylimidazo[1,5-a]pyridine.
Scientific Research Applications
1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1-[5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine: This compound features a methyl group at the 3-position, which can influence its chemical properties and reactivity.
Uniqueness
1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine is unique due to its specific ring structure and functionalization at the 7-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-ylmethanamine |
InChI |
InChI=1S/C8H13N3/c9-4-7-1-2-11-6-10-5-8(11)3-7/h5-7H,1-4,9H2 |
InChI Key |
SFNWQRLGNNVODU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC=C2CC1CN |
Origin of Product |
United States |
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